molecular formula C9H7Cl2N3O B2960673 2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide CAS No. 2411252-87-2

2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide

Cat. No. B2960673
M. Wt: 244.08
InChI Key: USOAPASICMXHQU-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of indazole-containing compounds like “2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide” has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide” is complex. The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å . The acetamino group (N3/C9–C10/O1) and indazole ring are not in the same plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Future Directions

The future directions for research on “2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide” and similar compounds could involve further exploration of their medicinal applications, given the wide variety of uses for indazole-containing compounds . Additionally, optimizing synthetic schemes for these compounds could be another area of focus .

properties

IUPAC Name

2-chloro-N-(4-chloro-1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-3-8(15)13-7-2-1-6-5(9(7)11)4-12-14-6/h1-2,4H,3H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOAPASICMXHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide

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